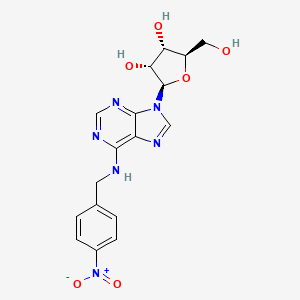
Trimethylsilyl 2,2-dimethylhydrazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylsilyl 2,2-dimethylhydrazine-1-carboxylate is a chemical compound characterized by the presence of a trimethylsilyl group attached to a 2,2-dimethylhydrazine-1-carboxylate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylsilyl 2,2-dimethylhydrazine-1-carboxylate typically involves the reaction of 2,2-dimethylhydrazine with trimethylsilyl chloride in the presence of a base. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent moisture from interfering with the reaction. The product is usually purified through distillation or recrystallization to achieve the desired purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing safety measures to handle the reagents and products.
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyl 2,2-dimethylhydrazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different hydrazine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized hydrazine derivatives.
Scientific Research Applications
Trimethylsilyl 2,2-dimethylhydrazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazine derivatives.
Biology: The compound can be used in the study of enzyme mechanisms and as a precursor for biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Trimethylsilyl 2,2-dimethylhydrazine-1-carboxylate exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, stabilizing reactive intermediates during chemical reactions. The hydrazine moiety can participate in redox reactions, influencing the overall reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyldiazomethane: Another compound with a trimethylsilyl group, used in organic synthesis.
1,2,3-Triazoles: Compounds containing nitrogen atoms, similar in reactivity to hydrazine derivatives.
Uniqueness
Trimethylsilyl 2,2-dimethylhydrazine-1-carboxylate is unique due to its combination of a trimethylsilyl group and a hydrazine moiety. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis.
Properties
CAS No. |
36140-30-4 |
|---|---|
Molecular Formula |
C6H16N2O2Si |
Molecular Weight |
176.29 g/mol |
IUPAC Name |
trimethylsilyl N-(dimethylamino)carbamate |
InChI |
InChI=1S/C6H16N2O2Si/c1-8(2)7-6(9)10-11(3,4)5/h1-5H3,(H,7,9) |
InChI Key |
YCLZCXGUXAPFPD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)NC(=O)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-({4-[(E)-Phenyldiazenyl]phenyl}imino)methyl]phenyl decanoate](/img/structure/B14668244.png)
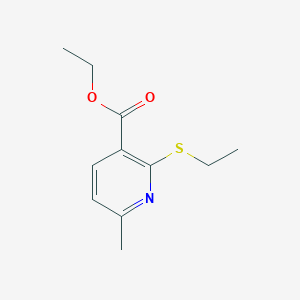
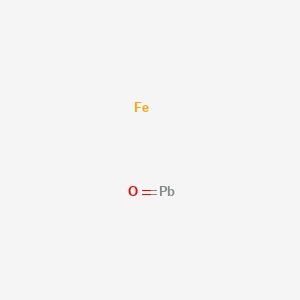
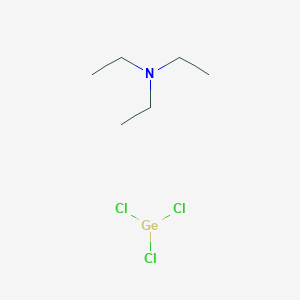
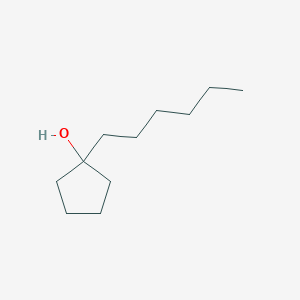

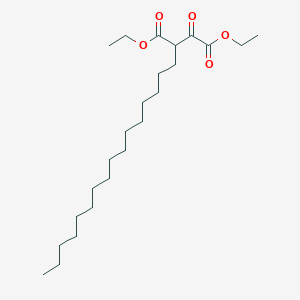


![(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,4'-imidazolidine]](/img/structure/B14668294.png)
